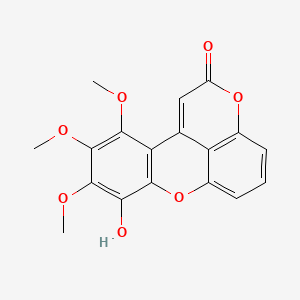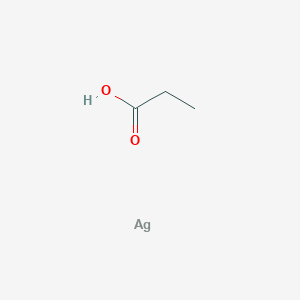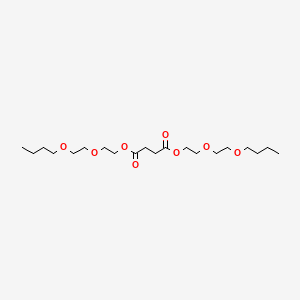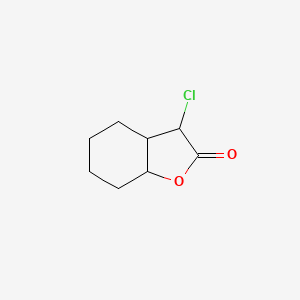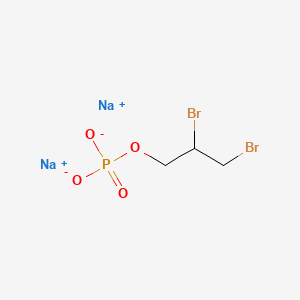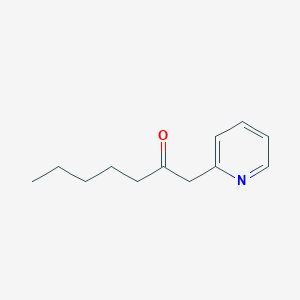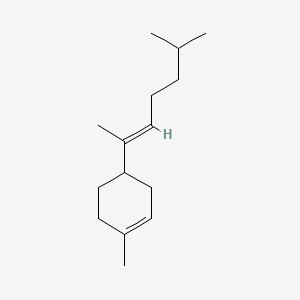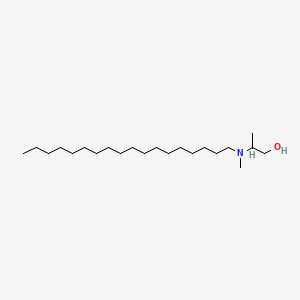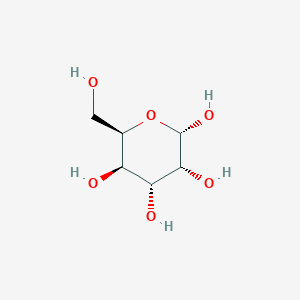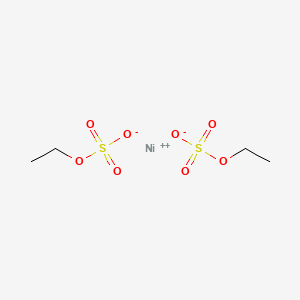
Ethyl hydrogen sulphate, nickel(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl hydrogen sulphate, nickel(2+) salt is a chemical compound with the molecular formula C2H6NiO4S and a molecular weight of 184.82 g/mol This compound is a nickel salt of ethyl hydrogen sulphate, which is an ester of sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl hydrogen sulphate, nickel(2+) salt typically involves the reaction of ethyl hydrogen sulphate with a nickel(2+) source. One common method is to react ethyl hydrogen sulphate with nickel(2+) chloride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The process includes the careful addition of nickel(2+) chloride to a solution of ethyl hydrogen sulphate, followed by purification steps to isolate the final product. The reaction conditions, such as temperature, concentration, and pH, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl hydrogen sulphate, nickel(2+) salt can undergo various chemical reactions, including:
Oxidation: The nickel(2+) ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The nickel(2+) ion can be reduced to metallic nickel or lower oxidation states.
Substitution: The ethyl hydrogen sulphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Higher oxidation state nickel compounds.
Reduction: Metallic nickel or nickel(1+) compounds.
Substitution: Various substituted nickel salts depending on the nucleophile used.
Scientific Research Applications
Ethyl hydrogen sulphate, nickel(2+) salt has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other nickel compounds.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in electroplating processes and as an additive in various industrial formulations.
Mechanism of Action
The mechanism of action of ethyl hydrogen sulphate, nickel(2+) salt involves the interaction of the nickel(2+) ion with various molecular targets. Nickel ions can coordinate with ligands, forming complexes that can participate in catalytic cycles or biological processes. The ethyl hydrogen sulphate group may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Nickel(2+) sulfate: Another nickel salt with similar properties but different anionic components.
Nickel(2+) chloride: A common nickel salt used in various applications.
Ethyl hydrogen sulphate, sodium salt: A similar compound with sodium instead of nickel.
Uniqueness: Ethyl hydrogen sulphate, nickel(2+) salt is unique due to the combination of the ethyl hydrogen sulphate group and the nickel(2+) ion. This combination imparts specific properties and reactivity that are distinct from other nickel salts or ethyl hydrogen sulphate salts.
Properties
CAS No. |
71720-48-4 |
|---|---|
Molecular Formula |
C4H10NiO8S2 |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
ethyl sulfate;nickel(2+) |
InChI |
InChI=1S/2C2H6O4S.Ni/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI Key |
RCTDJXBPXBKJTD-UHFFFAOYSA-L |
Canonical SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


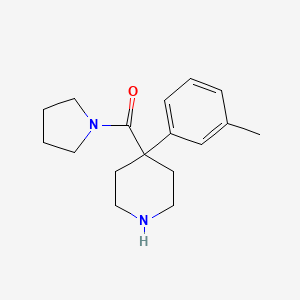
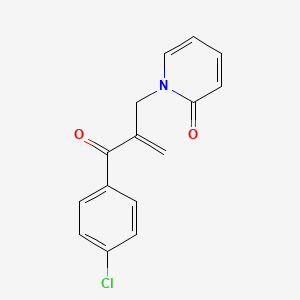
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
